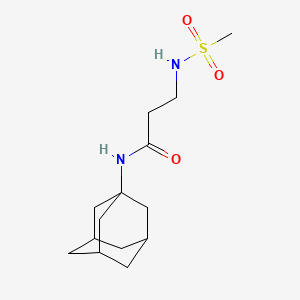
N-(1-adamantyl)-3-(methanesulfonamido)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-adamantyl)-3-(methanesulfonamido)propanamide is a chemical compound characterized by the presence of an adamantyl group, a methanesulfonamido group, and a propanamide backbone The adamantyl group is a bulky, rigid structure derived from adamantane, which is known for its stability and unique three-dimensional shape
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-adamantyl)-3-(methanesulfonamido)propanamide typically involves the reaction of 1-adamantylamine with methanesulfonyl chloride to form the intermediate N-(1-adamantyl)methanesulfonamide. This intermediate is then reacted with 3-bromopropionyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydroxide to facilitate the reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
化学反应分析
Types of Reactions
N-(1-adamantyl)-3-(methanesulfonamido)propanamide can undergo various chemical reactions, including:
Oxidation: The methanesulfonamido group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group in the propanamide backbone can be reduced to form corresponding amines.
Substitution: The adamantyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various adamantyl-substituted derivatives.
科学研究应用
N-(1-adamantyl)-3-(methanesulfonamido)propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules with potential pharmaceutical applications.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to the presence of the adamantyl group.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of N-(1-adamantyl)-3-(methanesulfonamido)propanamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The adamantyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The methanesulfonamido group may participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity.
相似化合物的比较
Similar Compounds
- N-(1-adamantyl)-4-methylbenzenesulfonamide
- N-(1-adamantyl)-2-naphthalenesulfonamide
- N-(1-adamantyl)-N-methylbenzamide
Uniqueness
N-(1-adamantyl)-3-(methanesulfonamido)propanamide is unique due to the combination of the adamantyl group with the methanesulfonamido and propanamide functionalities. This unique structure imparts specific chemical and physical properties, such as increased stability and potential biological activity, distinguishing it from other similar compounds.
属性
IUPAC Name |
N-(1-adamantyl)-3-(methanesulfonamido)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O3S/c1-20(18,19)15-3-2-13(17)16-14-7-10-4-11(8-14)6-12(5-10)9-14/h10-12,15H,2-9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUVGGYCPMMIDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCC(=O)NC12CC3CC(C1)CC(C3)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
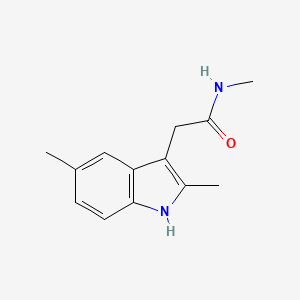
![N-[[6-(1H-Pyrazol-1-yl)-3-pyridinyl]methyl]-4,6-di-1-pyrrolidinyl-1,3,5-triazin-2-amine](/img/structure/B7503390.png)

![1-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B7503402.png)
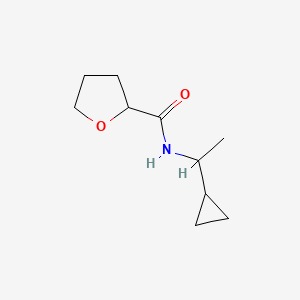


![4-[(2-Hydroxyphenyl)carbamoyl]phenyl acetate](/img/structure/B7503424.png)
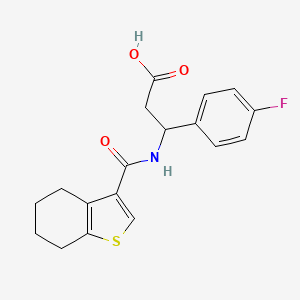
![2-[[5-(2-fluorophenyl)-4-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-pentan-2-ylacetamide](/img/structure/B7503430.png)
![N-[1-(azetidin-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide](/img/structure/B7503440.png)
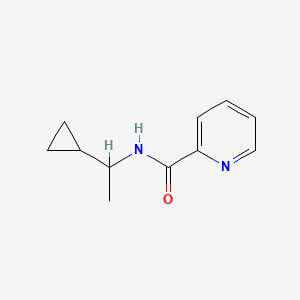

![1-(4-Methylcyclohexyl)-3-[(2-methylpyrazol-3-yl)methyl]urea](/img/structure/B7503464.png)
